molecular formula C14H12BrNO2 B13494522 Benzyl N-(2-bromophenyl)carbamate

Benzyl N-(2-bromophenyl)carbamate

Cat. No.: B13494522
M. Wt: 306.15 g/mol
InChI Key: CSKIQHWKJNGJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(2-bromophenyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to the nitrogen of a 2-bromophenylamine moiety. This compound belongs to a class of N-protected carbamates widely used in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals due to their stability and ease of deprotection under controlled conditions .

For instance, halogenated carbamates are often explored for their roles in drug discovery, leveraging halogen bonding for target interactions .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

benzyl N-(2-bromophenyl)carbamate

InChI

InChI=1S/C14H12BrNO2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

CSKIQHWKJNGJDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Base-Mediated Nucleophilic Substitution Using Benzyl Carbamate

An alternative method involves the reaction of benzyl carbamate salts with 2-bromophenyl-containing electrophiles under basic conditions.

Research Findings:

  • In a study involving 2-(2-bromoaryl)-3-(het)aryl acrylonitriles, benzyl carbamate was reacted under basic conditions (NaH in DMF) at elevated temperatures (60–90 °C) to yield carbamate derivatives through nucleophilic substitution and subsequent rearrangements.
  • The reaction efficiency depends heavily on the base and solvent; NaH in DMF gave high yields (up to 84%), whereas weaker bases or other solvents resulted in no reaction or lower yields.
  • The reaction proceeds via initial displacement of a leaving group (e.g., methylthio) by the carbamate anion, followed by intramolecular cyclization catalyzed by copper(I) iodide and ligands such as L-proline.

Table 1: Effect of Base and Solvent on Carbamate Formation

Entry Base Solvent Temp (°C) Yield (%) Notes
1 Sodium hydride DMF 90 84 High yield, clean conversion
2 Potassium tert-butoxide DMF 90 50 Moderate yield
3 Potassium carbonate THF 90 0 No reaction
4 Cesium carbonate Toluene 90 0 No reaction

Copper-Catalyzed C–N Coupling Reactions

Copper-catalyzed coupling is a powerful method to form N-aryl carbamates, including Benzyl N-(2-bromophenyl)carbamate.

Key Points:

  • Copper catalysts such as CuI, CuBr, or copper powder are used with ligands like L-proline or diamines.
  • The reaction typically involves coupling of benzyl carbamate with aryl halides (including 2-bromophenyl derivatives) under mild to moderate heating in polar aprotic solvents like DMF or DMSO.
  • The method provides good yields and tolerates various functional groups.

Example Procedure:

  • Benzyl carbamate and 2-bromophenyl halide are combined with CuI (10 mol %), L-proline (20 mol %), and a base (NaH or K2CO3) in DMF.
  • The mixture is heated at 80–100 °C for several hours.
  • After reaction completion, the mixture is worked up by aqueous extraction and purified by chromatography.

Advantages:

  • High functional group tolerance.
  • Relatively mild conditions.
  • Can be adapted for various substituted aryl halides.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Direct Carbamoylation 2-Bromophenyl amine + benzyl chloroformate, base, RT 70–90 Simple, well-established Sensitive reagents, moisture issues
Base-Mediated Nucleophilic Substitution Benzyl carbamate + 2-bromoaryl substrates, NaH, DMF, 60–90 °C 50–85 High yield, versatile Requires strong base, careful control
Copper-Catalyzed C–N Coupling CuI, L-proline, base, DMF, 80–100 °C 60–90 Functional group tolerance, mild Requires copper catalyst
Metal-Free Oxidative Coupling Iodine, tert-butyl hydroperoxide, amines Moderate (varies) Metal-free, mild conditions Less explored for this specific compound

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-bromophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(2-bromophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(2-bromophenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromine atom in the 2-bromophenyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Benzyl Carbamates

Compound Name Molecular Formula Halogen Position Molecular Weight Key Properties/Applications Reference
Benzyl N-(2-bromophenyl)carbamate C₁₄H₁₂BrNO₂ Ortho-Br 306.16 g/mol Potential intermediate for drug synthesis
Benzyl N-(4-bromophenyl)carbamate C₁₄H₁₂BrNO₂ Para-Br 306.16 g/mol Higher crystallinity; used in SDSA assays
Benzyl N-(4-bromo-2-fluorophenyl)carbamate C₁₄H₁₁BrFNO₂ Para-Br, Ortho-F 324.15 g/mol Enhanced reactivity for cross-coupling
Benzyl (2-bromoethyl)carbamate C₁₀H₁₂BrNO₂ Bromoethyl chain 258.12 g/mol Soluble in organic solvents; alkylating agent

Key Findings :

  • Dual Halogen Effects : The addition of fluorine in Benzyl N-(4-bromo-2-fluorophenyl)carbamate enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings .

Key Findings :

  • Bulkier Groups : Compounds like Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate exhibit lower solubility in polar solvents due to branched alkyl chains, highlighting the target compound’s advantage in aqueous reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl N-(2-bromophenyl)carbamate, and how can reaction conditions be optimized for yield?

  • Method : The compound is typically synthesized via the reaction of 2-bromoaniline with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to Cbz-Cl), solvent choice (dichloromethane or THF), and temperature (0–25°C). Post-reaction purification via column chromatography or recrystallization ensures high purity. Reaction progress is monitored by TLC or HPLC .

Q. How is the purity and structural identity of this compound confirmed in laboratory settings?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups and aromatic substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 306).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
  • Melting Point Analysis : Differential scanning calorimetry (DSC) determines crystalline phase consistency .

Q. What safety protocols are essential when handling this compound in the lab?

  • Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include rinsing eyes with water (15+ minutes) and consulting safety data sheets (SDS) for spill management. Store in sealed containers away from light and moisture .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs refines atomic coordinates, bond angles, and torsional parameters. ORTEP-3 visualizes thermal ellipsoids and packing diagrams. Complementary density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What strategies address contradictions in reported biological activities of benzyl carbamate derivatives?

  • Approach :

  • Reproduce assays under standardized conditions (e.g., MIC for antimicrobial activity).
  • Use isogenic cell lines to isolate compound-specific effects.
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying bromine position or substituting carbamate groups) .

Q. How can the 2-bromophenyl moiety influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing bromine group activates the phenyl ring for Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh3_3)4_4) facilitate aryl-aryl bond formation. Reaction monitoring via 19^{19}F NMR (if fluorinated partners are used) or GC-MS tracks intermediate species .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Challenges : Exothermic reactions, solvent volume constraints, and purification inefficiencies.
  • Solutions :

  • Use flow chemistry for controlled temperature and mixing.
  • Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Optimize catalyst loading (e.g., 1–5 mol% Pd) for cost-effective scaling .

Q. How do computational models predict the carbamate’s reactivity in nucleophilic environments?

  • Tools : DFT calculations (e.g., B3LYP/6-31G*) model transition states for hydrolysis or substitution reactions. Molecular electrostatic potential (MEP) maps identify electrophilic sites prone to nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.